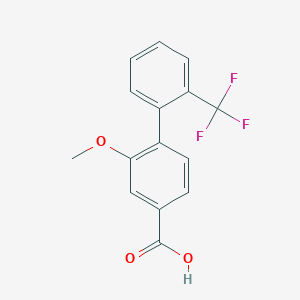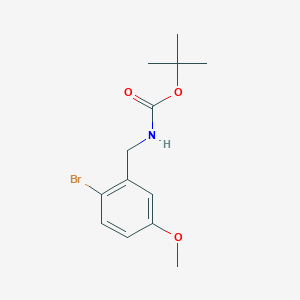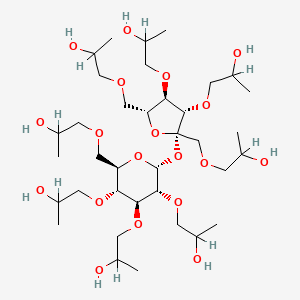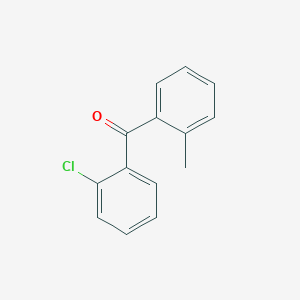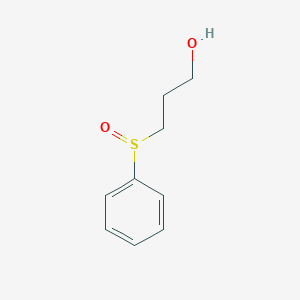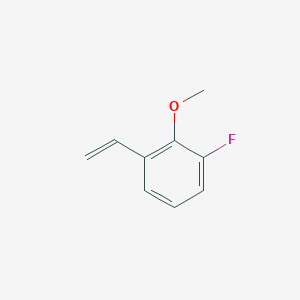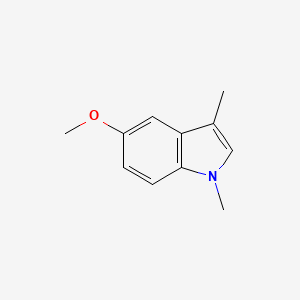
5-Methoxy-1,3-dimethylindole
Descripción general
Descripción
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolization–indole N-alkylation sequence . This procedure is rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding. It utilizes readily available building blocks (aryl hydrazines, ketones, and alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-1,3-dimethylindole consists of an indole core with the methoxy group attached to the 5-position and methyl groups at the 1- and 3-positions. The close intermolecular approach of the amine hydrogen atom to the face of the indole ring has been observed in crystal structures .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
Kennedy et al. (2002) isolated crystals of 5-methoxy-2,3-dimethylindole during the attempted sublimation of the anti-inflammatory drug indomethacin. This study provides insights into the chemical structure and properties of related compounds (Kennedy, Sherwood, & Slavin, 2002).
Synthesis of Nitro- and Aminoindoles
Yamashkin and Yurovskaya (1999, 2013) proposed optimal conditions for the nitration of dimethylindoles containing methyl and methoxy groups. This research is significant for understanding the synthesis processes involving compounds like 5-methoxy-1,3-dimethylindole (Yamashkin & Yurovskaya, 1999; 2013).
Bromination and Chlorination Studies
Dmitrienko et al. (1980) conducted studies on the bromination of dimethylindole, which is relevant for understanding the reactivity and potential derivatization of 5-methoxy-1,3-dimethylindole (Dmitrienko, Gross, & Vice, 1980).
Amidomethylation Research
Yudin et al. (1978) explored the amidomethylation of the benzene ring of indoles, including dimethylindoles. This research aids in understanding the chemical modifications possible with 5-methoxy-1,3-dimethylindole (Yudin, Abdullaev, & Kost, 1978).
Dielectric Behavior Studies
Hosamani et al. (2008) studied the dielectric behavior of substituted indole compounds, which is crucial for understanding the physical properties of 5-methoxy-1,3-dimethylindole (Hosamani, Ayachit, & Deshpande, 2008).
Cycloaddition Reactions
Augusto et al. (1983) investigated the cycloaddition of dimethyl acetylenedicarboxylate to indoles, which is relevant to the chemical reactivity of 5-methoxy-1,3-dimethylindole (Augusto, Rodriguez, & Verardo, 1983).
Photocleavage Studies
Papageorgiou and Corrie (2000) explored the effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines, which can provide insights into the light-sensitive properties of compounds like 5-methoxy-1,3-dimethylindole (Papageorgiou & Corrie, 2000).
Luminescence in the Gas Phase
Sukhodola (2008) studied the delayed luminescence of indole derivatives in the gas phase, which can help understand the photophysical properties of 5-methoxy-1,3-dimethylindole (Sukhodola, 2008).
Propiedades
IUPAC Name |
5-methoxy-1,3-dimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-7-12(2)11-5-4-9(13-3)6-10(8)11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOADGDDATXWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395509 | |
| Record name | 5-methoxy-1,3-dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,3-dimethylindole | |
CAS RN |
81784-54-5 | |
| Record name | 5-methoxy-1,3-dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



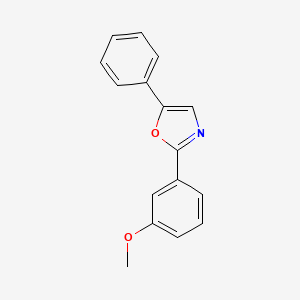
![Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3059499.png)
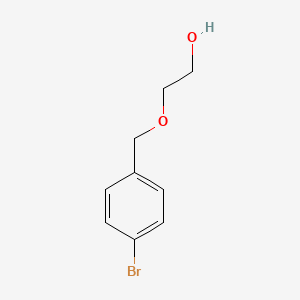
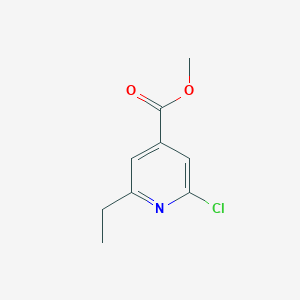
![5-Methyl[1,2,4]triazolo[1,5-a]pyridin-7(3H)-one](/img/structure/B3059508.png)

